
Application Notes & Protocols: Isomaltitol as a
Bulking Agent in Sugar-Free Confectionery

Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isomaltitol

Cat. No.: B1672253 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Isomaltitol, commonly known as isomalt, is a sugar alcohol (polyol) derived from sucrose.[1] It

is a widely utilized bulking agent in the food and pharmaceutical industries, particularly in the

formulation of sugar-free confectionery.[2] Its utility stems from a unique combination of

physical and chemical properties that mimic sugar, including providing bulk, texture, and

moderate sweetness, while offering significant advantages such as reduced caloric content, a

low glycemic index, and non-cariogenicity.[3][4]

The production of isomalt is a two-stage process involving the enzymatic rearrangement of

sucrose to isomaltulose, followed by hydrogenation.[1] This results in an equimolar mixture of

two disaccharide alcohols: 6-O-α-D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-

Glucopyranosyl-D-mannitol (1,1-GPM). These properties make isomalt an ideal candidate for

replacing sucrose in various confectionery products like hard candies, chocolates, chewing

gums, and gummies. This document provides detailed application notes, quantitative data

summaries, and experimental protocols for researchers investigating the use of isomalt as a

bulking agent.
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Caption: Isomalt production workflow from sucrose.

Physicochemical and Nutritional Properties
Isomalt's functional properties are central to its application in sugar-free confectionery. It

provides about half the calories of sucrose and has a sweetness level that is 45-65% that of

sugar, with a clean taste profile and no significant cooling effect, unlike some other polyols.

Crucially for confectionery, it has low hygroscopicity (it absorbs very little moisture), which

contributes to the stability and extended shelf-life of the final product.
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Property Value / Description References

Chemical Name

Mixture of 6-O-α-D-

Glucopyranosyl-D-sorbitol (1,6-

GPS) and 1-O-α-D-

Glucopyranosyl-D-mannitol

(1,1-GPM)

Caloric Value ~2.0 kcal/g

Relative Sweetness 0.45 - 0.65 (Sucrose = 1.0)

Glycemic Index
Low; minimal impact on blood

sugar and insulin levels

Dental Health
Non-cariogenic; does not

promote tooth decay

Hygroscopicity
Very low; resists moisture

absorption

Glass Transition Temp (Tg)
High; suitable for stable hard

candies

Solubility
Varies with temperature; lower

than sucrose

Appearance
White, crystalline, odorless

substance

Applications in Sugar-Free Confectionery
Hard Candies
Isomalt is the leading sugar replacer for hard candies due to its high resistance to

crystallization and low hygroscopicity. These properties ensure that candies remain clear, non-

sticky, and stable throughout their shelf life, often without the need for individual wrapping. The

manufacturing process involves cooking an isomalt solution to high temperatures (e.g., 160°C)

to achieve a low moisture content (2-3%) and a stable glassy state.
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Research has shown that the hardness of sugar-free hard candies increases with higher levels

of isomalt in formulations that also contain other polyols like maltitol syrup and xylitol. An

optimized formulation for desirable hard candy was found to be 90.21% isomalt, 8.63% maltitol

syrup, and 1.16% xylitol.

Formulation
(Polyol Blend)

Hardness (N) Key Observation Reference

89.5% Isomalt, 10.5%

Maltitol Syrup
Highest Value

Increasing isomalt

level increases candy

hardness.

60% Isomalt, 40%

Maltitol Syrup
Relatively Low

Blending ratio

significantly affects

molecular interactions

and hardness.

High Xylitol Blends Decreased Hardness

Xylitol can negatively

impact texture but

improve clarity.

Sugar-Free Chocolate
In chocolate manufacturing, isomalt serves as a bulk sweetener that replaces sucrose. Its low

hygroscopicity is advantageous, preventing moisture absorption during production. The

rheological properties of molten chocolate, such as viscosity, are critical for processing and

sensory perception. Studies have shown that isomalt-containing chocolate formulations have

rheological properties comparable to those made with sucrose.
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Sweetener Particle Size
Effect on Apparent
Viscosity

Reference

Isomalt Fine

Higher viscosity

compared to sucrose

and maltitol.

Maltitol Fine

Similar or lower

viscosity compared to

sucrose.

Xylitol Fine

Significantly increased

viscosity and yield

stress.

Chewing Gum and Gummies
Isomalt is used in both the core and the coating of sugar-free chewing gum. The coating, often

made of polyols, provides initial sweetness, flavor, and a characteristic crunch. In gummies,

achieving the desired texture with sugar substitutes can be challenging. While isomalt can be

used, careful formulation is required to avoid a gritty or overly hard texture. Other polyols like

sorbitol and xylitol, or fiber-based syrups, are often used in combination to achieve the ideal

chewiness and stability.
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Isomalt Physicochemical Properties Confectionery Quality Outcomes
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Caption: Relationship between isomalt properties and confectionery quality.

Experimental Protocols
The following protocols are generalized methodologies based on published research for the

development and analysis of sugar-free confectionery using isomalt.

Protocol 1: Production of Sugar-Free Hard Candy
Objective: To produce a stable, amorphous (glassy) sugar-free hard candy using isomalt as the

primary bulking agent.

Materials:

Isomalt

Other polyols as required (e.g., maltitol syrup, xylitol)

High-intensity sweetener (e.g., sucralose, acesulfame K)
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Citric acid

Food-grade flavoring and coloring

Deionized water

Cooking vessel with a heat source

High-temperature thermometer

Molds or a cooling slab

Procedure:

Combine isomalt, any other bulk sweeteners, and water in the cooking vessel.

Heat the mixture while stirring gently until all solids are dissolved.

Continue to heat the syrup without stirring, monitoring the temperature closely.

Cook the mass to a final temperature of approximately 160-170°C to achieve a final moisture

content of 2-3%.

Remove from heat and allow boiling to cease.

Carefully mix in the pre-dissolved high-intensity sweetener, citric acid, color, and flavor. Mix

quickly and thoroughly to ensure homogeneity.

Deposit the hot mass into molds or pour it onto a cooled, oiled slab.

Allow the candies to cool completely at ambient temperature until they are hard and brittle.

Once cooled, remove the candies from the molds and store them in airtight containers with a

desiccant for further analysis.

Protocol 2: Texture Analysis of Hard Candy
Objective: To quantitatively measure the hardness of sugar-free hard candy samples.
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Equipment:

Texture Analyzer equipped with a cylindrical probe (e.g., 2mm or 5mm diameter).

Hard candy samples from Protocol 1.

Procedure:

Allow candy samples to equilibrate to a standard room temperature and humidity for at least

2 hours before testing.

Secure a single candy on the testing platform of the Texture Analyzer.

Set the instrument parameters:

Test Mode: Compression

Pre-Test Speed: 1.0 mm/s

Test Speed: 0.5 mm/s

Post-Test Speed: 10.0 mm/s

Target Distance: 2.0 mm (or until fracture)

Trigger Force: 5 g

Initiate the test. The probe will descend, compress the candy until it fractures, and then

retract.

Record the peak force (in Newtons, N) required to fracture the candy. This value represents

the hardness.

Repeat the measurement for a statistically significant number of candies from the same

batch (e.g., n=10) and calculate the mean and standard deviation.

Protocol 3: Sensory Evaluation of Chewing Gum
Objective: To evaluate the sensory attributes of sugar-free chewing gum using a trained panel.
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Materials:

Chewing gum samples with varying formulations.

Water and unsalted crackers for palate cleansing.

Sensory evaluation booths with controlled lighting and ventilation.

Evaluation forms or software.

Procedure:

Recruit and train a panel of 8-12 individuals to identify and quantify specific sensory

attributes.

Define the key attributes for evaluation, which can be divided into stages:

Initial Stage (0-10 seconds): Appearance, initial hardness, crumbliness, flavor impact.

Intermediate Stage (10 seconds - 2 minutes): Sweetness intensity, flavor character, texture

evolution (cohesion), smoothness.

Final Stage (2-10 minutes): Residual sweetness, flavor permanence, gum base texture.

Provide panelists with one sample at a time, coded with random three-digit numbers.

Instruct panelists to chew the sample and rate the intensity of each attribute at specified time

points using a structured scale (e.g., a 9-point hedonic scale or a 15-cm line scale).

Ensure panelists cleanse their palate with water and crackers between samples.

Collect the data and perform statistical analysis (e.g., ANOVA, PCA) to identify significant

differences between formulations.
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Caption: General experimental workflow for confectionery analysis.

Conclusion
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Isomalt is a versatile and highly functional bulking agent for the development of sugar-free

confectionery. Its unique physicochemical properties, particularly its low hygroscopicity and

high thermal stability, make it exceptionally suitable for hard candies and beneficial for

chocolates. While its application in softer confections like gummies requires careful formulation,

its overall performance as a sucrose replacer is well-documented. The protocols outlined in this

document provide a foundational framework for researchers to systematically investigate and

optimize the use of isomalt in novel sugar-free and reduced-calorie confectionery products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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